Suzuki–Miyaura Coupling Yield: 4,6-Dimethyl vs. Non-Methylated Morpholinopyrimidine Boronic Acid
In a standardized Suzuki–Miyaura coupling with 4-bromotoluene (1.0 equiv boronic acid, 1.2 equiv aryl bromide, 2 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C, 6 h), the 4,6-dimethyl analog afforded an isolated yield of 89%, compared with 76% for 2-morpholinopyrimidin-5-ylboronic acid under identical conditions . The 13-percentage-point increase is attributed to suppressed proto-deboronation due to steric shielding by the flanking methyl groups.
| Evidence Dimension | Isolated yield in Suzuki coupling with 4-bromotoluene |
|---|---|
| Target Compound Data | 89% |
| Comparator Or Baseline | 2-Morpholinopyrimidin-5-ylboronic acid: 76% |
| Quantified Difference | +13% absolute yield |
| Conditions | Pd(PPh₃)₄ 2 mol%, K₂CO₃, dioxane/H₂O, 90 °C, 6 h |
Why This Matters
Higher coupling yield directly reduces the cost of goods in multi-step synthesis and minimizes purification effort, making the 4,6-dimethyl analog the preferred choice for scale-up.
